![molecular formula C8H15NO5S2 B2381245 3-Morpholin-4-ylsulfonylthiolane 1,1-dioxide CAS No. 201990-17-2](/img/structure/B2381245.png)
3-Morpholin-4-ylsulfonylthiolane 1,1-dioxide
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Overview
Description
Synthesis Analysis
While there is no direct synthesis analysis available for 3-Morpholin-4-ylsulfonylthiolane 1,1-dioxide, related compounds have been synthesized using various methods. For instance, 1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ols were synthesized by heating a mixture of morpholine and toluene to 115–120°C, then adding the corresponding 1-(alkylsulfanyl)-3-chloropropan-2-ol dropwise .Scientific Research Applications
Organic Synthesis
Morpholine and its thio analogue thiomorpholine, which are part of the MTS structure, are often used in organic synthesis . They can act as building blocks in the synthesis of more complex molecules, thanks to their reactivity and the presence of multiple functional groups.
Solvent
Morpholine, a component of MTS, is commonly used as a solvent in various processes . Its polar nature and ability to donate and accept hydrogen bonds make it suitable for dissolving a wide range of substances.
Rubber Additives
Morpholine is also used as an additive in the production of rubber . It can help to improve the properties of the final product, such as its flexibility, durability, and resistance to heat and chemical attack.
Corrosion Inhibitors
Another application of morpholine is in the formulation of corrosion inhibitors . These substances are used to protect metal surfaces from the damaging effects of oxidation.
Bioactive Compound
Both morpholine and its thio analogue have proven to act as bioactives against different molecular targets . These scaffolds have been an indispensable element of the pharmacophore and have exhibited selective enzyme inhibition against many receptors .
Drug Discovery
Morpholine and thiomorpholine have also been an integral aspect of the drug discovery process . They have been used to synthesize new drugs with potential therapeutic applications, such as antitubercular, anti-urease, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer agents .
Safety and Hazards
The safety data sheet for a related compound, Thiomorpholine 1,1-dioxide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-morpholin-4-ylsulfonylthiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S2/c10-15(11)6-1-8(7-15)16(12,13)9-2-4-14-5-3-9/h8H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUAEEMGJBNWPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide |
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